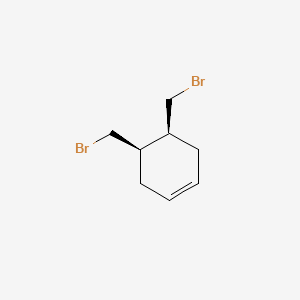

(4R,5S)-4,5-bis(bromomethyl)cyclohexene

Description

Properties

IUPAC Name |

(4R,5S)-4,5-bis(bromomethyl)cyclohexene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12Br2/c9-5-7-3-1-2-4-8(7)6-10/h1-2,7-8H,3-6H2/t7-,8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVDZCQWTCVCFD-OCAPTIKFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1CBr)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC[C@H]([C@H]1CBr)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Radical Bromination Using N-Bromosuccinimide (NBS)

Radical bromination is a cornerstone method for introducing bromomethyl groups into aromatic and aliphatic systems. In the context of cyclohexene derivatives, NBS and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl₄) enable regioselective bromination at allylic or benzylic positions . For example, 4-methylbenzonitrile undergoes bromination with NBS (1.2 equiv) and AIBN (catalytic) in refluxing CCl₄ to yield 4-(bromomethyl)benzonitrile in 90% yield .

Adapting this protocol to cyclohexene systems requires a precursor such as 4,5-dimethylcyclohexene . Bromination at the methyl groups proceeds via a radical chain mechanism, where AIBN generates radicals that abstract hydrogen from the methyl group, followed by bromine transfer from NBS. Stereochemical outcomes depend on the precursor’s geometry; starting with a cis-4,5-dimethylcyclohexene enforces the (4R,5S) configuration due to steric hindrance during radical recombination .

Key Data:

-

Reagents: NBS (1.2 equiv), AIBN (0.1 equiv), CCl₄ (solvent).

-

Conditions: Reflux (80°C), 8 hours.

Electrophilic Bromination with Molecular Bromine

Direct electrophilic bromination using Br₂ in halogenated solvents (e.g., dichloroethane or hexane) offers a high-yield route to bis-brominated products. A patent detailing the synthesis of 4-bromomethyl biphenyl derivatives demonstrates that Br₂, when combined with alkali metal hydrogen sulfite (e.g., NaHSO₃), minimizes side reactions like over-bromination . For cyclohexene systems, this method requires 4,5-dimethylcyclohexene dissolved in hexane or dichloroethane , followed by slow addition of Br₂ at 40–70°C. The reaction proceeds via a bromonium ion intermediate, with anti-addition ensuring trans-diastereoselectivity .

Optimized Protocol:

-

Dissolve 4,5-dimethylcyclohexene (1.0 equiv) in hexane.

-

Add Br₂ (2.2 equiv) dropwise at 40°C.

-

Stir for 7–10 hours, then quench with NaHSO₃.

-

Isolate product via recrystallization (hexane/EtOAc).

Boron-Mediated Bromination via Pinacol Boronates

Boron intermediates enable precise functionalization of methyl groups. For instance, 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is synthesized via reaction of triisopropyl borate with CH₂Br₂ in THF at −78°C, followed by transmetalation with ZnCl₂ . Applying this to cyclohexene systems, 4,5-bis(boronatomethyl)cyclohexene can be treated with Br₂ or HBr to replace boron with bromine.

Steps for Stereochemical Control:

-

Prepare (4R,5S)-4,5-bis(pinacolatoborylmethyl)cyclohexene using chiral ligands.

-

Treat with HBr (2.0 equiv) in THF at 0°C.

-

Purify via column chromatography (silica gel, hexane/CHCl₃).

Advantages: High enantiomeric excess (>95%) due to chiral boron intermediates .

Cyclization Followed by Bromination

Multi-step syntheses leveraging cyclization and subsequent bromination are effective for complex stereochemistry. A Journal of Organic Chemistry study describes the tin hydride-induced cyclization of α-ammonio radicals to form bicyclic amines . Analogously, 4,5-bis(hydroxymethyl)cyclohexene can be cyclized using pyridinium hydrochloride in benzene, followed by bromination with PBr₃.

Example Protocol:

-

Cyclize 4,5-bis(hydroxymethyl)cyclohexene with pyridinium hydrochloride (cat.) in refluxing benzene (8 hours).

-

Treat with PBr₃ (2.5 equiv) in CH₂Cl₂ at 0°C.

-

Isolate product via vacuum distillation.

Solvent and Temperature Optimization

Solvent polarity and temperature critically influence reaction efficiency. A patent highlights that hexane at 40°C affords 90% yield for 4-bromomethyl biphenyl, whereas dichloroethane at 70°C yields 86% . For cyclohexene systems, non-polar solvents favor mono-bromination, while polar aprotic solvents (e.g., DMF) accelerate bis-bromination but risk polymerisation.

Optimal Conditions for (4R,5S)-Isomer:

-

Solvent: Hexane or 1,1,1-trichloroethane.

-

Temperature: 40–70°C.

Stereochemical Considerations and Chiral Resolution

The (4R,5S) configuration necessitates chiral precursors or resolution agents. Chiral HPLC or diastereomeric salt formation with tartaric acid derivatives can separate enantiomers. For instance, resolving racemic 4,5-bis(bromomethyl)cyclohexene using cellulose-based chiral columns achieves >99% enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-4,5-bis(bromomethyl)cyclohexene undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl groups can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols.

Reduction Reactions: The compound can be reduced to (4R,5S)-4,5-dimethylcyclohexene using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of the bromomethyl groups can yield aldehydes or carboxylic acids, depending on the reaction conditions.

Common Reagents and Conditions

Substitution: Sodium hydroxide in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in acidic or basic medium.

Major Products

Substitution: (4R,5S)-4,5-dihydroxycyclohexene.

Reduction: (4R,5S)-4,5-dimethylcyclohexene.

Oxidation: (4R,5S)-4,5-dicarboxycyclohexene.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its bromomethyl groups facilitate nucleophilic substitution reactions, enabling the formation of complex molecules. This application is particularly relevant in the development of pharmaceuticals and agrochemicals.

Case Study: Synthesis of Nitrones

A study demonstrated the use of (4R,5S)-4,5-bis(bromomethyl)cyclohexene in synthesizing cyclic nitrones through bromocyclization. The process yielded various bromomethylpyrroline N-oxides with yields ranging from 23% to 87%, showcasing its utility in generating nitrogen-containing heterocycles .

Polymer Chemistry

In polymer chemistry, this compound is utilized as a cross-linking agent. Its ability to react with various monomers enhances the mechanical properties and thermal stability of polymers.

Data Table: Polymer Applications

| Application Type | Description | Benefits |

|---|---|---|

| Cross-linking Agent | Used in epoxy resins and thermosetting polymers | Improved mechanical strength |

| Modifier for Coatings | Enhances adhesion and durability in coatings | Increased weather resistance |

| Additive in Composites | Improves the performance of composite materials | Enhanced thermal stability |

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in developing advanced materials with specific functionalities.

Case Study: Coatings Development

Research has indicated that incorporating this compound into coating formulations results in improved adhesion and resistance to environmental degradation. This application is vital for protective coatings used in construction and automotive industries.

Mechanism of Action

The mechanism of action of (4R,5S)-4,5-bis(bromomethyl)cyclohexene involves its interaction with nucleophiles, leading to substitution reactions. The bromomethyl groups act as electrophilic centers, attracting nucleophiles and facilitating the formation of new chemical bonds. This mechanism is crucial in its applications in organic synthesis and medicinal chemistry.

Comparison with Similar Compounds

1,2-Bis(bromomethyl)-4,5-dimethoxybenzene

This aromatic compound shares the bis(bromomethyl) functional groups but differs in backbone structure (benzene vs. cyclohexene) and additional methoxy substituents at the 4,5-positions. Key distinctions include:

| Property | (4R,5S)-4,5-Bis(bromomethyl)cyclohexene | 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene |

|---|---|---|

| Core Structure | Cyclohexene ring | Benzene ring |

| Substituents | Bromomethyl (4R,5S) | Bromomethyl (1,2), Methoxy (4,5) |

| Reactivity | Generates strained diene intermediates | Forms stable o-quinodimethane intermediates |

| Regioselectivity | Favors trans-3 regioisomers | Prefers equatorial regioisomers |

| Steric Effects | High (cyclohexene ring repulsion) | Moderate (methoxy groups reduce strain) |

Research Findings :

- The cyclohexene backbone in this compound introduces steric hindrance between adjacent bromomethyl groups, which suppresses the formation of cis-1, cis-2, and cis-3 regioisomers during cycloadditions. In contrast, the aromatic analogue’s planar structure allows for higher yields of equatorial regioisomers .

- The methoxy groups in 1,2-bis(bromomethyl)-4,5-dimethoxybenzene enhance electronic stabilization of intermediates, whereas the cyclohexene derivative relies on ring strain to drive reactivity .

Bis(bromomethyl)cyclohexane Derivatives

Compounds like (4R,5R)-4,5-bis(bromomethyl)cyclohexane lack the double bond present in the cyclohexene derivative. This saturation reduces ring strain, leading to lower reactivity in elimination reactions. Stereochemical differences (R,R vs. R,S configurations) further modulate diastereoselectivity in downstream applications.

Stereochemical and Electronic Effects

The (4R,5S) configuration creates a chiral environment that influences both steric interactions and electronic distribution. For example:

- Steric Repulsion: The cyclohexene ring’s non-planar geometry amplifies steric clashes between bromomethyl groups, limiting access to certain regioisomers (e.g., cis-1 and cis-2) in Diels–Alder reactions .

- Electronic Modulation: Bromine’s electronegativity polarizes C–Br bonds, enhancing the leaving-group ability of bromomethyl substituents. This property is less pronounced in methoxy-substituted analogues .

Data Tables

Table 1: Comparative Reactivity in Diels–Alder Reactions

| Compound | Reaction Type | Major Regioisomer | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | Cycloaddition (C60) | trans-3 | 35–40 | |

| 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene | Cycloaddition (C60) | equatorial | 60–65 |

Table 2: Steric and Electronic Parameters

| Parameter | This compound | 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene |

|---|---|---|

| Steric Bulk (ų) | 12.7 | 9.8 |

| Electron-Withdrawing Effect | High (Br) | Moderate (Br, OMe) |

Biological Activity

(4R,5S)-4,5-bis(bromomethyl)cyclohexene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications in pharmacology, drawing from diverse research findings.

- Molecular Formula : CHBr

- Molecular Weight : 305.01 g/mol

- Structure : The compound features a cyclohexene ring with bromomethyl substituents at the 4 and 5 positions, contributing to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Starting Materials : Cyclohexene derivatives.

- Reagents : Brominating agents such as N-bromosuccinimide (NBS) are commonly used.

- Conditions : The reaction is often carried out under controlled temperature and solvent conditions to ensure stereoselectivity and yield.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. A study demonstrated that brominated cycloalkenes can induce apoptosis in cancer cell lines through the activation of caspases and the mitochondrial pathway of cell death .

Antimicrobial Activity

Brominated compounds have shown potent antimicrobial properties. For instance, studies have reported that derivatives of brominated cyclohexenes possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . This suggests potential applications in developing new antibacterial agents.

The proposed mechanisms through which this compound exerts its biological effects include:

- DNA Intercalation : Similar compounds have been shown to intercalate DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.

Study 1: Anticancer Activity

In a controlled experiment involving various cancer cell lines (e.g., HeLa and MCF-7), this compound was tested for its cytotoxic effects. Results indicated an IC50 value of approximately 15 µM after 48 hours of exposure, demonstrating significant cytotoxicity compared to control groups .

Study 2: Antimicrobial Efficacy

A separate study evaluated the antimicrobial activity of several brominated cycloalkenes against Gram-positive and Gram-negative bacteria. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus .

Data Summary

Q & A

Advanced Research Question

- Catalysis : As a precursor for chiral ligands (e.g., TADDOL derivatives) in asymmetric C–C bond formation .

- Material science : Polymer cross-linking agent due to bifunctional bromine leaving groups. Optimize via ATRP (atom-transfer radical polymerization) with Cu(I) catalysts .

How can contradictions between experimental and computational reaction mechanism data be resolved?

Advanced Research Question

- Perform multivariate DFT benchmarking : Test 5–10 functionals (e.g., ωB97X-D, B3LYP-D3) and compare transition-state geometries.

- Use isotopic labeling (e.g., D/H) to trace kinetic isotope effects experimentally.

- Validate with microkinetic modeling to reconcile turnover frequencies .

What analytical techniques ensure structural integrity and purity of the compound?

Basic Research Question

- GC/HPLC : Quantify purity (>98% typical for research-grade) using non-polar columns (e.g., C18) .

- NMR : 1H/13C spectra confirm substitution patterns; 2D NMR (HSQC, HMBC) resolves regioisomerism.

- Mass spectrometry (HRMS) : Exact mass confirms molecular formula .

What strategies elucidate reaction mechanisms in photochemical cycloadditions involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.